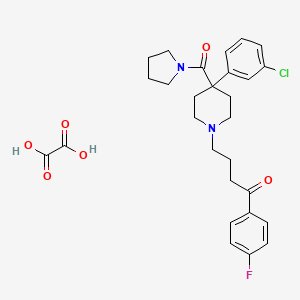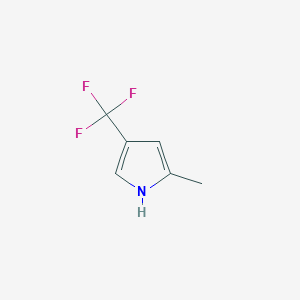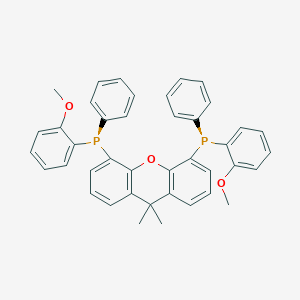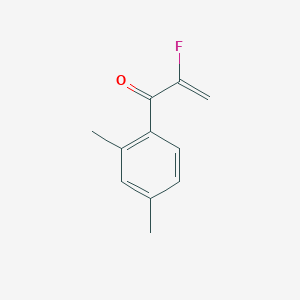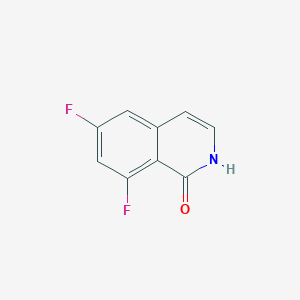
6,8-Difluoroisoquinolin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoroisoquinolin-1-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound Isoquinolines are known for their diverse biological activities and are widely used in pharmaceuticals and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoroisoquinolin-1-ol can be achieved through several methods:
Direct Fluorination: This involves the introduction of fluorine atoms onto the isoquinoline ring. Common reagents include elemental fluorine or fluorinating agents such as Selectfluor.
Cyclization Reactions: Starting from a precursor bearing a pre-fluorinated benzene ring, cyclization reactions can be employed to construct the isoquinoline framework.
Cross-Coupling Reactions: Utilizing organometallic compounds, cross-coupling reactions can introduce fluorine atoms into the isoquinoline structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization and cross-coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
6,8-Difluoroisoquinolin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents.
科学的研究の応用
6,8-Difluoroisoquinolin-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
作用機序
The mechanism of action of 6,8-Difluoroisoquinolin-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and bind to target sites, leading to inhibition of enzyme activity or modulation of receptor function. This results in various biological effects, including antibacterial and antineoplastic activities.
類似化合物との比較
Similar Compounds
- 6-Fluoroisoquinolin-1-ol
- 8-Fluoroisoquinolin-1-ol
- 6,8-Difluoroquinoline
Uniqueness
6,8-Difluoroisoquinolin-1-ol is unique due to the presence of two fluorine atoms at specific positions on the isoquinoline ring. This dual fluorination enhances its biological activity and provides distinct chemical properties compared to other fluorinated isoquinolines. The compound’s ability to undergo various chemical reactions and its wide range of applications further highlight its uniqueness.
特性
分子式 |
C9H5F2NO |
|---|---|
分子量 |
181.14 g/mol |
IUPAC名 |
6,8-difluoro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5F2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h1-4H,(H,12,13) |
InChIキー |
OSGQVADKXGVJML-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C2=C(C=C(C=C21)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium](/img/structure/B12834317.png)
![N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide](/img/structure/B12834322.png)
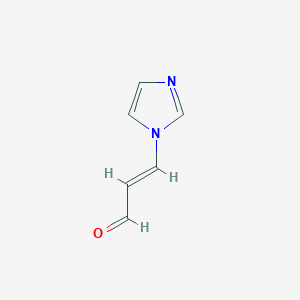
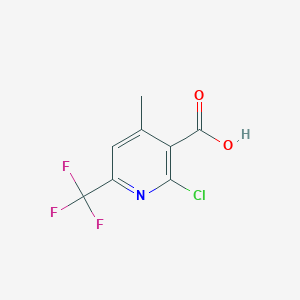
![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)

![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)

